molecular formula C10H10ClNO3S2 B3003870 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide CAS No. 1428355-09-2

5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide

Cat. No.: B3003870
CAS No.: 1428355-09-2
M. Wt: 291.76
InChI Key: VADWKOFROBHMBG-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and furan rings.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-thiophenesulfonamide: Lacks the furan ring, making it less complex.

    N-(2-Furylmethyl)-2-thiophenesulfonamide: Similar structure but without the chlorine atom.

Uniqueness

5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is unique due to the presence of both the furan and thiophene rings, along with the sulfonamide group.

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWKOFROBHMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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